1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 2092628-89-0

Cat. No.: VC3160481

Molecular Formula: C8H10ClF3N2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092628-89-0 |

|---|---|

| Molecular Formula | C8H10ClF3N2 |

| Molecular Weight | 226.62 g/mol |

| IUPAC Name | 1-(chloromethyl)-5-propan-2-yl-3-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C8H10ClF3N2/c1-5(2)6-3-7(8(10,11)12)13-14(6)4-9/h3,5H,4H2,1-2H3 |

| Standard InChI Key | DJJLDEJFMPFHBZ-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NN1CCl)C(F)(F)F |

| Canonical SMILES | CC(C)C1=CC(=NN1CCl)C(F)(F)F |

Introduction

Chemical Structure and Properties

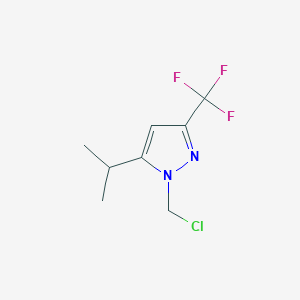

1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole is a substituted pyrazole compound with a defined chemical structure and specific physicochemical properties. The core of the molecule is a five-membered pyrazole ring containing two adjacent nitrogen atoms, with three distinctive functional groups attached at different positions.

Chemical Identifiers

The compound possesses several standardized chemical identifiers that enable its unambiguous identification in scientific literature and chemical databases. These identifiers are crucial for researchers seeking to study or utilize this specific chemical entity.

The compound is registered with CAS number 2092628-89-0, providing a unique identifier in chemical databases. Its molecular formula is C8H10ClF3N2, indicating its elemental composition of carbon, hydrogen, chlorine, fluorine, and nitrogen atoms. The molecular weight is calculated as 226.62 g/mol, placing it in the low molecular weight category suitable for various pharmaceutical applications.

The full IUPAC name is 1-(chloromethyl)-5-propan-2-yl-3-(trifluoromethyl)pyrazole, which describes the structure according to standard chemical nomenclature rules. Alternative names include 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole, which is commonly used in research and commercial contexts.

Structural Characterization

The compound features several key structural elements that define its chemical behavior:

-

A pyrazole core, which is an aromatic five-membered heterocyclic ring containing two adjacent nitrogen atoms

-

A trifluoromethyl (CF3) group at position 3, which enhances lipophilicity and metabolic stability

-

An isopropyl group (propan-2-yl) at position 5, contributing to hydrophobic interactions

-

A chloromethyl (CH2Cl) group attached to the N1 position, providing a reactive site for further chemical modifications

For digital representation and computational studies, several notations are available:

-

Standard InChI: InChI=1S/C8H10ClF3N2/c1-5(2)6-3-7(8(10,11)12)13-14(6)4-9/h3,5H,4H2,1-2H3

-

InChIKey: DJJLDEJFMPFHBZ-UHFFFAOYSA-N

-

SMILES notation: CC(C)C1=CC(=NN1CCl)C(F)(F)F

This specific arrangement of substituents around the pyrazole core is significant, as it influences the compound's physicochemical properties, reactivity, and potential biological activity.

Physicochemical Properties

The physicochemical properties of 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole are influenced by its structural features:

These properties collectively influence the compound's solubility, partition coefficient, and interaction with biological systems—critical parameters for pharmaceutical and agrochemical applications.

Related Pyrazole Derivatives

While specific research on 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole is limited, examining related pyrazole derivatives provides valuable insights into the probable characteristics and applications of this compound.

Structural Analogs and Their Properties

Several structurally related pyrazole derivatives have been investigated for their chemical properties and biological activities. Table 1 presents a comparison of 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole with some related compounds.

Table 1: Comparison of 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole with Related Compounds

The structural variations among these compounds illustrate the diversity of pyrazole derivatives and how specific substituents can be strategically introduced to modify the properties and potential applications of these molecules.

Trifluoromethylated Pyrazoles

The trifluoromethyl group is a significant feature in many bioactive compounds due to its unique properties. Trifluoromethylated pyrazoles represent an important class of compounds with diverse applications.

Research on related compounds has shown that trifluoromethylated pyrazoles often exhibit enhanced biological activities compared to their non-fluorinated counterparts . The trifluoromethyl group typically increases lipophilicity, metabolic stability, and binding selectivity to biological targets. These properties make trifluoromethylated pyrazoles valuable scaffolds in drug discovery and agrochemical development.

Studies on novel trifluoromethylated pyrazole oxime ether derivatives containing pyridyl moieties have revealed significant bioactivities, suggesting that the trifluoromethyl group contributes substantially to the biological properties of these compounds . This finding highlights the potential importance of the trifluoromethyl substituent in 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole for biological applications.

Research Status and Future Directions

The current research on 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole appears limited, as evidenced by the sparse information available in the literature. This presents significant opportunities for further investigation in several directions.

Current Research Gaps

Given the limited information available specifically on 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole, several research gaps exist:

-

Optimized synthesis methods: Detailed procedures for the efficient synthesis of this specific compound are needed, including optimization of reaction conditions and purification methods.

-

Physicochemical characterization: Comprehensive characterization of the compound's physical and chemical properties would provide valuable information for potential applications.

-

Biological activity evaluation: Systematic assessment of the compound's biological activities, including antimicrobial, anticancer, and other potential therapeutic properties, would identify promising directions for application.

-

Structure-activity relationships: Comparative studies with structural analogs would help understand how specific substituents contribute to the compound's properties and activities.

Future Research Directions

Future research on 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole could focus on several promising directions:

-

Synthetic methodology development: Research efforts could focus on developing efficient, scalable synthesis routes for the compound, possibly exploring green chemistry approaches to minimize environmental impact.

-

Comprehensive characterization: Detailed spectroscopic and crystallographic studies would provide insights into the compound's structure and properties, facilitating structure-based design efforts.

-

Biological evaluation: Screening the compound against various biological targets could reveal novel activities that might be exploited in pharmaceutical or agrochemical applications.

-

Derivative synthesis: Using the compound as a scaffold for creating diverse libraries of derivatives could lead to the discovery of molecules with enhanced or novel properties.

-

Computational studies: Molecular modeling and simulation studies could predict the compound's interactions with biological targets, guiding experimental efforts in rational design.

These research directions would contribute significantly to understanding the properties and potential applications of 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole, possibly leading to valuable new discoveries in medicinal chemistry or agrochemical science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume